

understanding the ergosterol-binding specificity of Turletricin

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An In-depth Technical Guide to the Ergosterol-Binding Specificity of **Turletricin**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the ergosterol-binding specificity of **Turletricin** (also known as AM-2-19 or SF001), a next-generation polyene antifungal agent. **Turletricin** has been rationally designed to exhibit potent antifungal activity by preferentially binding to ergosterol, the primary sterol in fungal cell membranes, while minimizing interaction with cholesterol in mammalian cell membranes, thereby reducing the severe nephrotoxicity associated with its parent compound, Amphotericin B (AmB).[1][2] This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms and workflows.

Quantitative Binding Data: Turletricin vs. Amphotericin B

The enhanced therapeutic index of **Turletricin** is rooted in its high specificity for ergosterol over cholesterol. This selectivity has been quantified through various biophysical assays, demonstrating a clear differentiation in binding affinity compared to Amphotericin B. The following table summarizes the key quantitative findings from sterol binding assays.



| Compound | Sterol | Binding Stoichiometry (Drug:Sterol) | Key Findings |
|-----------------------|---------------------------------|--|--|
| Turletricin (AM-2-19) | Ergosterol | 1:2 | Exhibits potent and selective extraction of ergosterol.[1] |
| Cholesterol | No significant binding detected | Designed to avoid cholesterol extraction, which is linked to toxicity.[1][2] | |
| Amphotericin B (AmB) | Ergosterol | 1:2 | Forms sponge-like aggregates that extract ergosterol from fungal membranes.[1] |
| Cholesterol | Binds and extracts cholesterol | This interaction is a primary driver of AmB's toxicity to human cells.[1][4] | |

Experimental Protocols

The following are detailed methodologies for key experiments utilized to characterize the sterol-binding specificity of **Turletricin**.

Sterol UV-Vis Binding Assay

This assay is employed to determine the stoichiometry and specificity of **Turletricin**'s interaction with sterols by monitoring changes in the UV-Vis absorbance spectrum of the polyene upon sterol binding.

Materials:

• Turletricin (AM-2-19)



- Ergosterol (Erg)
- · Cholesterol (Chol)
- Dimethyl sulfoxide (DMSO)
- Ethanol
- Chloroform
- UV-Vis Spectrophotometer

Protocol:

- Preparation of Stock Solutions:
 - Prepare a stock solution of recrystallized ergosterol (approximately 70 mM) in chloroform. Determine the precise concentration using UV spectrophotometry ($\epsilon = 10,400 \text{ M}^{-1} \text{ cm}^{-1}$ in ethanol).
 - Dilute the ergosterol stock solution to 1 mM and 0.1 mM in DMSO.
 - Prepare a stock solution of recrystallized cholesterol (100–200 mM) in chloroform.
 - Prepare a stock solution of Turletricin in DMSO.
- Titration:
 - Place a known concentration of Turletricin in a cuvette.
 - Incrementally add aliquots of the sterol (ergosterol or cholesterol) stock solution to the Turletricin solution.
 - After each addition, gently mix the solution and allow it to equilibrate.
- Data Acquisition:
 - Record the UV-Vis spectrum of the solution after each sterol addition.



- Monitor the characteristic changes in the Turletricin spectrum that indicate binding.
- Data Analysis:
 - Plot the change in absorbance at a specific wavelength against the molar ratio of sterol to Turletricin.
 - The saturation point of this curve indicates the binding stoichiometry. The changes in the spectra upon titration with ergosterol versus cholesterol are compared to determine specificity.[3]

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Structural Characterization

SSNMR is utilized to gain high-resolution structural insights into the **Turletricin**-ergosterol complex.

Materials:

- 13C-labeled **Turletricin** ([13C]AmB as a proxy for methodology)
- 13C-labeled ergosterol ([13C]Erg) or fluorinated ergosterol (C6F[Erg])
- Buffer solution for sample preparation

Protocol:

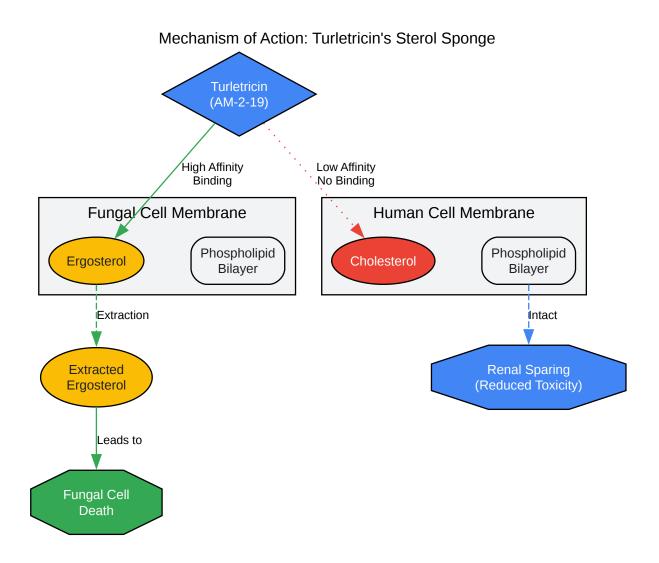
- Sample Preparation:
 - Prepare a homogenous complex of ¹³C-labeled Turletricin and the desired sterol.
 - Titrate the sterol into the Turletricin solution and monitor complex formation.
 - Lyophilize and pack the complex into an SSNMR rotor.
- SSNMR Data Acquisition:
 - Perform high-resolution magic-angle spinning (MAS) SSNMR experiments.



- Acquire a suite of 2D ¹³C-¹³C correlation spectra to identify inter- and intramolecular contacts.
- Structural Calculation:
 - Use the distance restraints obtained from the SSNMR spectra (e.g., ¹³C-¹³C and ¹³C-¹⁹F) in simulated annealing calculations (e.g., using Xplor-NIH).
 - These calculations will generate a structural model of the Turletricin-sterol complex.[3]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of **Turletricin**'s ergosterol-binding specificity.

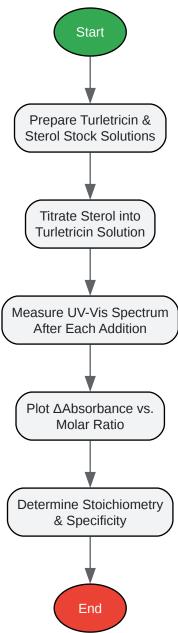




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Caption: Mechanism of **Turletricin**'s selective ergosterol extraction.

Experimental Workflow: Sterol UV-Vis Binding Assay



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Caption: Workflow for the Sterol UV-Vis Binding Assay.



Logical Relationship: Specificity to Reduced Toxicity **High Affinity for** Low Affinity for Ergosterol Cholesterol Selective Ergosterol Extraction Potent Antifungal Reduced Renal

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Toxicity

Caption: Relationship between binding specificity and therapeutic index.

Activity

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References

- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. Tuning sterol extraction kinetics yields a renal-sparing polyene antifungal PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2'-OH of amphotericin B plays an important role in binding the primary sterol of human cells but not yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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